molecular formula C14H18N2O2S B3963650 2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide

2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide

Cat. No. B3963650
M. Wt: 278.37 g/mol
InChI Key: VFXPRXXTTBPVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide is a compound that has gained attention in scientific research due to its potential for use in various applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide involves inhibition of the NF-κB pathway, which is a key signaling pathway involved in inflammation and cancer. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide is its ability to inhibit the NF-κB pathway, which is involved in many diseases. However, one limitation is that it has not been extensively studied in vivo, and its efficacy and safety in humans are still unknown.

Future Directions

For 2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide include further studies on its efficacy and safety in vivo, as well as its potential use in combination with other drugs for the treatment of diseases such as cancer and inflammation. Additionally, studies could be conducted to investigate the potential use of this compound in other diseases such as autoimmune disorders and neurodegenerative diseases.
In conclusion, this compound has shown promising potential as a therapeutic agent in various diseases. Its mechanism of action involves inhibition of the NF-κB pathway, leading to anti-inflammatory and anti-cancer effects. While further studies are needed to determine its efficacy and safety in humans, this compound holds great promise for the development of new drugs in the future.

Scientific Research Applications

2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-10-5-2-3-7-12(10)13(17)16-14(19)15-9-11-6-4-8-18-11/h2-3,5,7,11H,4,6,8-9H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXPRXXTTBPVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.